molecular formula C19H32N4O B5644420 (3S*,4R*)-1-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine

(3S*,4R*)-1-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine

Cat. No. B5644420
M. Wt: 332.5 g/mol
InChI Key: NZVXQAZFMIAGGJ-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like "(3S*,4R*)-1-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine" typically involves multiple steps, including asymmetric Michael addition and stereoselective alkylation. A practical and efficient process for the preparation of similar compounds has been developed, utilizing key synthetic steps to achieve the desired stereochemistry and functional group incorporation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features significant conformational aspects influenced by the substituents' nature and positioning. Crystal and molecular structure analyses, including X-ray diffraction studies, provide insights into the conformational differences and stabilization mechanisms through hydrogen-bonding interactions (Odell, McCluskey, Failes, & Tiekink, 2007).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic substitution reactions, where the presence of specific substituents influences the reactivity and outcome of the reactions. The synthesis of bases like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine illustrates the influence of steric effects and the protection against electrophilic attack due to the specific arrangement of substituents (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).

properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-[2-methyl-6-(2-methylpropyl)pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O/c1-12(2)8-15-9-17(21-14(5)20-15)19(24)23-10-16(13(3)4)18(11-23)22(6)7/h9,12-13,16,18H,8,10-11H2,1-7H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVXQAZFMIAGGJ-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)N2CC(C(C2)N(C)C)C(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)C(=O)N2C[C@H]([C@@H](C2)N(C)C)C(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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